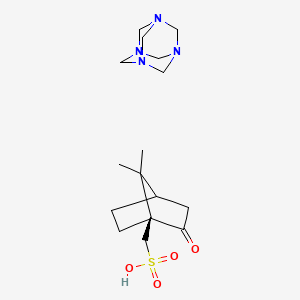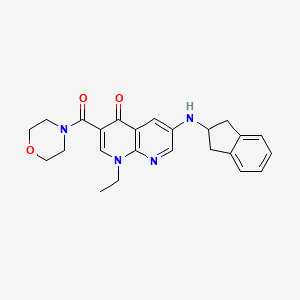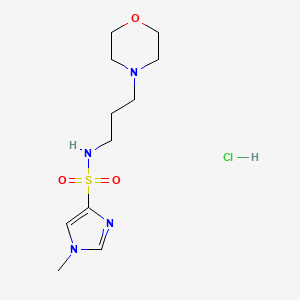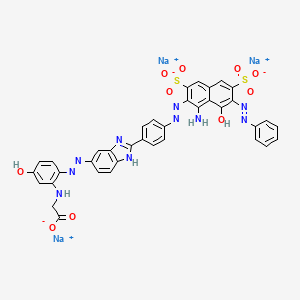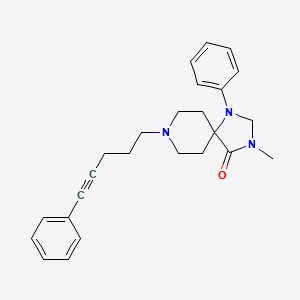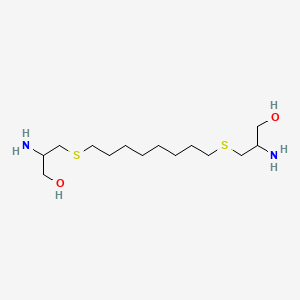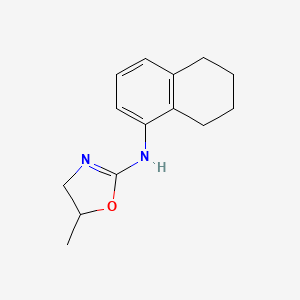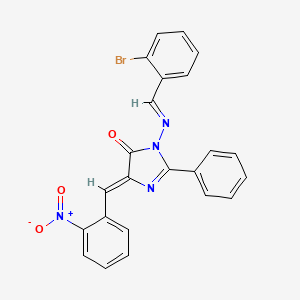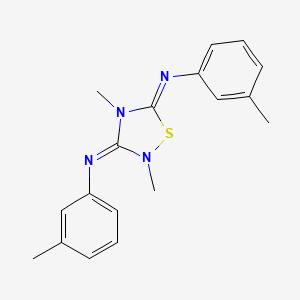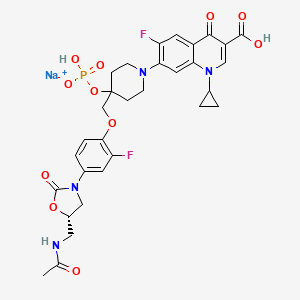
3-Quinolinecarboxylic acid, 7-(4-((4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenoxy)methyl)-4-(phosphonooxy)-1-piperidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 7-(4-((4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenoxy)methyl)-4-(phosphonooxy)-1-piperidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, sodium salt is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a quinoline core, multiple fluorine atoms, and various functional groups that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-(4-((4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenoxy)methyl)-4-(phosphonooxy)-1-piperidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, sodium salt typically involves multi-step organic synthesis. Key steps may include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the fluorine atoms via fluorination reactions.
- Attachment of the oxazolidinyl and piperidinyl groups through nucleophilic substitution reactions.
- Phosphorylation to introduce the phosphonooxy group.
- Final cyclopropylation and sodium salt formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, including:
- Use of continuous flow reactors for efficient reaction control.
- Implementation of green chemistry principles to minimize waste and environmental impact.
- Purification techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core and other functional groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxazolidinyl and piperidinyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the oxazolidinyl and piperidinyl groups.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry research.
Biology
In biological research, it may serve as a probe or inhibitor for studying specific biochemical pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Quinolinecarboxylic acid derivatives with different substituents.
- Fluoroquinolones with similar fluorine and quinoline structures.
- Oxazolidinone-containing compounds with similar biological activity.
Uniqueness
The unique combination of functional groups in this compound, including the oxazolidinyl, piperidinyl, and phosphonooxy groups, distinguishes it from other similar compounds. This structural uniqueness contributes to its specific chemical and biological properties.
Propiedades
Número CAS |
856676-92-1 |
|---|---|
Fórmula molecular |
C31H32F2N4NaO11P |
Peso molecular |
728.6 g/mol |
Nombre IUPAC |
sodium;[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-1-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperidin-4-yl] hydrogen phosphate |
InChI |
InChI=1S/C31H33F2N4O11P.Na/c1-17(38)34-13-20-14-37(30(42)47-20)19-4-5-27(24(33)10-19)46-16-31(48-49(43,44)45)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18;/h4-5,10-12,15,18,20H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)(H2,43,44,45);/q;+1/p-1/t20-;/m0./s1 |
Clave InChI |
YJXYMDNRYHCPHB-BDQAORGHSA-M |
SMILES isomérico |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)[O-])F.[Na+] |
SMILES canónico |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)[O-])F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


